molecular formula C11H9BrN2 B1380659 5-(3-Bromophenyl)pyridin-2-amine CAS No. 1369347-48-7

5-(3-Bromophenyl)pyridin-2-amine

Cat. No. B1380659
M. Wt: 249.11 g/mol
InChI Key: NOUVJQWZYJECPB-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)pyridin-2-amine is a chemical compound with the CAS Number: 1369347-48-7 . It has a molecular weight of 249.11 .


Molecular Structure Analysis

In the crystal structure of a similar compound, molecules assemble via pairs of N-H⋯N hydrogen bonds into inversion dimers using only the syn H atom on the amine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.11 . The IUPAC name is 5-(3-bromophenyl)-2-pyridinamine .

Scientific Research Applications

Use in Crystallography

  • Field : Crystallography
  • Application : The compound is used in the study of crystal structures .
  • Method : The target compound was synthesized according to a reported protocol. Single crystals of diffraction quality were obtained by slow evaporation of the acetone solvent after three days .
  • Results : The crystal structure of the compound was determined. Some hydrogen atoms were placed in calculated positions; others that were seen in the difference Fourier map and refined freely .

Use in Anticancer Research

  • Field : Oncology
  • Application : The compound has been studied for its potential anticancer activity .
  • Results : The average percent growth inhibition of the compound and imatinib at 10 µM was studied .

Use in Synthesis of N-(pyridin-2-yl)amides

  • Field : Organic Chemistry
  • Application : The compound is used in the synthesis of N-(pyridin-2-yl)amides .
  • Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

Use in Synthesis of 3-bromoimidazo[1,2-a]pyridines

  • Field : Organic Chemistry
  • Application : The compound is used in the synthesis of 3-bromoimidazo[1,2-a]pyridines .
  • Method : 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning” according to Sigma-Aldrich .

properties

IUPAC Name

5-(3-bromophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVJQWZYJECPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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